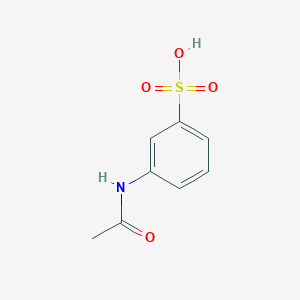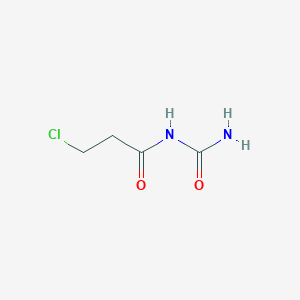
N-(氨基羰基)-3-氯丙酰胺
概述
描述
“N-(aminocarbonyl)-3-chloropropanamide” is an amide compound . Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom . In this case, the nitrogen is also linked to a carbonyl group, forming an aminocarbonyl group . The “3-chloropropanamide” part suggests that this compound also contains a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties would be determined experimentally .科学研究应用
合成和抗惊厥研究
- 抗惊厥特性:相关的化合物 N-苄基-3-[(氯苯基)氨基]丙酰胺在测试中显示出显着的抗惊厥活性。这表明在治疗癫痫发作和癫痫方面具有潜在应用 (Idris, Ayeni, & Sallau, 2011).
均相催化氨基羰基化
- N-取代烟酰胺化合物的合成:这项研究展示了通过钯催化的氨基羰基化合成 N-取代烟酰胺和相关化合物,突出了该化合物在有机合成中的相关性 (Takács, Jakab, Petz, & Kollár, 2007).
无一氧化碳氨基羰基化
- 氨基羰基化方法:这项研究探索了一种使用 N-取代甲酰胺的无一氧化碳氨基羰基化方法,这对于更安全、更环保的化学过程很重要 (Sawant, Wagh, Bhatte, & Bhanage, 2011).
新的解毒剂药物组合
- 解毒剂组合的稳定性:这项研究评估了一种包含胆碱酯酶再活化剂 (HI-6) 的组合,其中包含类似的氨基羰基结构,这对于开发有机磷酸酯中毒的解毒剂很重要 (Clair, Wiberg, Granelli, Carlsson Bratt, & Blanchet, 2000).
除草剂开发
- 除草剂作用机制:对含有氨基羰基的氯磺隆的研究提供了对除草剂作用机制的见解。这对于农业化学品的发展至关重要 (Ray, 1982).
4-羟基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺衍生物的合成
- 4-羟基-2-氧代衍生物的合成:这项研究展示了萘啶衍生物的合成,这在药物化学和有机合成中很重要 (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
作用机制
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a potential drug, this would involve how the compound interacts with biological targets . Without specific information on what this compound is intended to do, it’s difficult to speculate on its mechanism of action .
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable . Without specific information on “N-(aminocarbonyl)-3-chloropropanamide”, it’s difficult to provide details on its safety and hazards .
未来方向
属性
IUPAC Name |
N-carbamoyl-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUUBFCDGPNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513435 | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5544-35-4 | |
| Record name | N-(Aminocarbonyl)-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5544-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

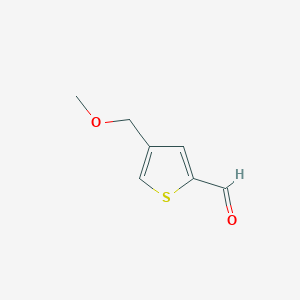


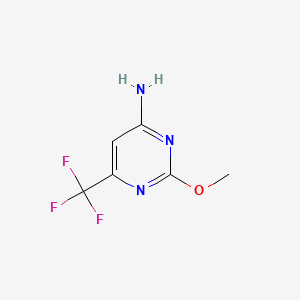
![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)


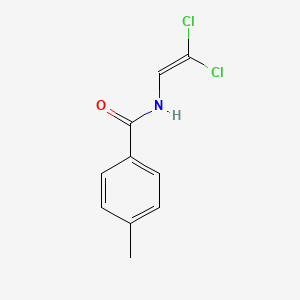

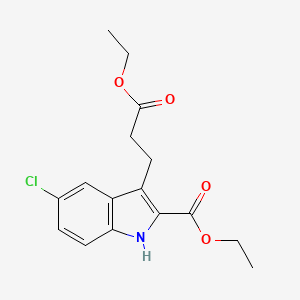


![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
